molecular formula C10H11BrClN B12437454 2-(2-Bromo-4-chlorophenyl)pyrrolidine

2-(2-Bromo-4-chlorophenyl)pyrrolidine

Cat. No.: B12437454
M. Wt: 260.56 g/mol
InChI Key: LMURJLTUTXGEFZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)pyrrolidine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted phenylpyrrolidines.

    Oxidation: Products include pyrrolidone derivatives.

    Reduction: Products include more saturated pyrrolidine derivatives.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)pyrrolidine
  • 2-(2-Bromo-4-methylphenyl)pyrrolidine
  • 2-(2-Bromo-4-nitrophenyl)pyrrolidine

Uniqueness

2-(2-Bromo-4-chlorophenyl)pyrrolidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrClN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

LMURJLTUTXGEFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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